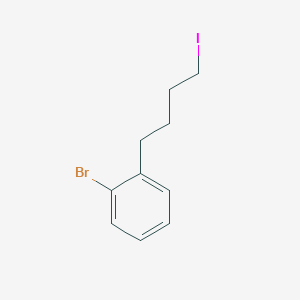

1-(4-Iodobutyl)-2-bromobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12BrI |

|---|---|

Molecular Weight |

339.01 g/mol |

IUPAC Name |

1-bromo-2-(4-iodobutyl)benzene |

InChI |

InChI=1S/C10H12BrI/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8H2 |

InChI Key |

DQYQCWXXWVKRPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCI)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for 1 4 Iodobutyl 2 Bromobenzene

Retrosynthetic Analysis of 1-(4-Iodobutyl)-2-bromobenzene

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are at the carbon-carbon bond between the phenyl ring and the butyl chain, and the carbon-iodine bond of the side chain.

Strategies for Constructing the 2-Bromophenyl Moiety

The 2-bromophenyl group is a key structural component. Several methods exist for its synthesis, often starting from readily available benzene (B151609) derivatives. One common approach is the direct bromination of benzene or a substituted benzene. However, this can lead to a mixture of ortho, meta, and para isomers, requiring separation.

A more regioselective method involves the diazotization of 2-bromoaniline (B46623), followed by a Sandmeyer-type reaction. wikipedia.org For instance, 2-bromoaniline can be treated with a nitrite (B80452) source in the presence of a copper(I) bromide catalyst to yield 1-bromo-2-halobenzenes. Another strategy starts with 2-iodobenzoic acid, which can be regioselectively brominated. researchgate.net

Methodologies for Synthesizing the 4-Iodobutyl Side Chain

The 4-iodobutyl side chain can be prepared through various synthetic routes. A straightforward method involves the halogen exchange reaction of a corresponding 4-bromobutyl or 4-chlorobutyl precursor. This is typically achieved using an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone (B3395972) (the Finkelstein reaction).

Alternatively, the 4-iodobutyl group can be constructed from γ-butyrolactone. google.com This involves the ring-opening of the lactone with a hydrohalic acid, such as hydroiodic acid, to form 4-iodobutyric acid, which can then be further functionalized. Another approach starts with terminal alkynes, which can be converted to the desired iodoalkane through a series of reactions including hydroboration and iodination. nih.gov

Convergent and Linear Synthesis of this compound

Both convergent and linear strategies can be employed for the synthesis of this compound, each with its own advantages and disadvantages. fiveable.mechemistnotes.compediaa.com

Classical Coupling and Alkylation Approaches

A common convergent approach involves the coupling of a 2-bromophenyl organometallic reagent with a 4-iodobutyl electrophile. For example, a Grignard reagent or an organolithium species can be prepared from 1,2-dibromobenzene (B107964) or 1-bromo-2-iodobenzene (B155775). nih.gov This nucleophilic species can then react with a 4-halobutyl derivative, such as 1-bromo-4-iodobutane, to form the desired carbon-carbon bond.

Alternatively, a Friedel-Crafts acylation of bromobenzene (B47551) with a derivative of 4-iodobutyric acid, followed by reduction of the resulting ketone, represents a linear approach. google.com Another classical method is the Suzuki or Negishi cross-coupling reaction, which would involve coupling a 2-bromophenylboronic acid or a 2-bromophenylzinc halide with a 4-iodobutyl halide in the presence of a palladium catalyst.

Advanced Electrochemical Synthesis Techniques for Iodide Incorporation

Recent advancements have introduced electrochemical methods for the incorporation of iodine into organic molecules. rsc.orgucl.ac.ukrsc.org These techniques offer a greener and more efficient alternative to traditional methods that often rely on stoichiometric and sometimes hazardous reagents. rsc.orgucl.ac.ukrsc.org

Electrochemical methods can generate radical species from alkyl iodides under mild conditions. rsc.orgucl.ac.uk This allows for the formation of carbon-centered radicals that can then participate in various C-C bond-forming reactions. While direct electrochemical synthesis of this compound is not explicitly detailed in the provided results, the principles of electrochemical iodide incorporation are well-established and could be adapted for this synthesis. rsc.orgucl.ac.ukrsc.orgresearchgate.netfrontiersin.org For instance, an electrochemical "redox-relay" system could be used to generate a 4-iodobutyl radical, which could then react with a suitable 2-bromophenyl precursor. rsc.orgucl.ac.ukrsc.org

Synthesis of Analogs and Precursors with Varied Halogenation Patterns

The synthesis of analogs of this compound with different halogenation patterns on the phenyl ring or the alkyl chain is crucial for structure-activity relationship studies in various applications.

For example, analogs with different halogens at the 2-position of the phenyl ring, such as 1-(4-iodobutyl)-2-chlorobenzene or 1-(4-iodobutyl)-2-fluorobenzene, can be synthesized using similar coupling strategies starting from the corresponding 1-chloro-2-iodobenzene (B47295) or 1-fluoro-2-iodobenzene. The synthesis of precursors like 1-bromo-4-iodobenzene (B50087) wikipedia.orgchemicalbook.com and 1-(4-bromobutyl)-3-bromobenzene (B7896151) chemicalbook.com has been reported. The synthesis of various 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes and their subsequent dehydrohalogenation to haloolefins has also been demonstrated, showcasing methods for creating varied halogenation patterns on alkyl chains. beilstein-journals.org The synthesis of thiazole-based stilbene (B7821643) analogs also demonstrates strategies for creating varied halogenation patterns on aromatic rings. nih.gov

Exploration of Reactivity and Mechanistic Pathways of 1 4 Iodobutyl 2 Bromobenzene

Differentiated Reactivity of Bromine and Iodine Substituents in 1-(4-Iodobutyl)-2-bromobenzene

The presence of both a bromine and an iodine atom on the same aromatic ring in this compound allows for selective chemical manipulations. The carbon-iodine bond is generally weaker and more polarizable than the carbon-bromine bond, making the iodine atom a better leaving group in nucleophilic substitution reactions and more susceptible to oxidative addition and halogen-metal exchange reactions. This inherent difference in reactivity forms the basis for developing selective functionalization strategies.

The general order of reactivity for halogens in many organometallic reactions is I > Br > Cl > F. This trend is attributed to the decreasing polarizability and increasing bond strength as one moves from iodine to fluorine wikipedia.orgncert.nic.in. Consequently, the iodine atom in this compound is the more reactive site for transformations such as metal-halogen exchange.

The differential reactivity of the iodo and bromo substituents can be exploited to achieve selective functionalization of the aromatic ring. By carefully choosing reagents and reaction conditions, it is possible to target one halogen while leaving the other intact for subsequent transformations.

For instance, metal-catalyzed cross-coupling reactions can often be performed selectively at the carbon-iodine bond. Similarly, as will be discussed in the following sections, halogen-metal exchange reactions with organolithium or Grignard reagents typically occur preferentially at the more reactive iodine-substituted position. This selectivity allows for a stepwise approach to introducing different substituents at the 1 and 2 positions of the benzene (B151609) ring, starting from the more reactive iodo position.

Organometallic Transformations Involving this compound

Organometallic transformations are fundamental in carbon-carbon and carbon-heteroatom bond formation. For this compound, these reactions primarily involve the selective cleavage of one of the carbon-halogen bonds to form a new organometallic species.

Halogen-metal exchange is a powerful method for the preparation of organometallic reagents. This process involves the reaction of an organic halide with an organometallic compound, resulting in the exchange of the halogen atom with the metal. The general reactivity trend for this exchange is I > Br > Cl, which is crucial for the selective functionalization of dihaloarenes like this compound wikipedia.org.

Lithium-halogen exchange is a rapid and often kinetically controlled reaction. wikipedia.orgharvard.eduprinceton.edu The exchange rate is significantly faster for aryl iodides than for aryl bromides. This kinetic preference allows for the selective formation of an aryllithium species at the position of the iodine atom in this compound upon treatment with an alkyllithium reagent, such as n-butyllithium, at low temperatures.

Table 1: General Comparison of Lithium-Halogen Exchange Reactivity

| Halogen | Relative Rate of Exchange | Typical Reaction Temperature |

| Iodine | Fastest | -78 to -100 °C |

| Bromine | Intermediate | -78 to -90 °C |

| Chlorine | Slowest | Higher temperatures may be needed |

This table presents generalized data for aryl halides.

The preparation of Grignard reagents from aryl halides is a classic organometallic reaction. In the case of this compound, direct reaction with magnesium metal would likely lead to a mixture of products due to the two halogen atoms. However, selective magnesium-halogen exchange can be achieved. The reactivity order for Grignard formation from aryl halides is also I > Br > Cl. libretexts.orgyoutube.com This suggests that under controlled conditions, the iodine atom would react preferentially.

A more refined method for selective magnesium-halogen exchange involves the use of magnesium "ate" complexes, such as tributylmagnesate (nBu₃MgLi). organic-chemistry.orgresearchgate.netnih.govacs.org These reagents can induce a facile and selective iodine-magnesium exchange at low temperatures (-78 °C), leaving the bromine atom untouched. organic-chemistry.orgnih.govacs.org More reactive ate complexes, like dibutylisopropylmagnesate (iPrⁿBu₂MgLi), can even effect bromine-magnesium exchange at these low temperatures, highlighting the tunability of these reagents. organic-chemistry.orgresearchgate.netnih.gov For this compound, treatment with a less reactive magnesate would be expected to yield the corresponding Grignard reagent at the iodo position selectively.

Table 2: Reactivity of Magnesium Ate Complexes in Halogen Exchange

| Reagent | Primary Halogen Exchanged | Typical Reaction Temperature |

| nBu₃MgLi | Iodine | -78 °C |

| iPrⁿBu₂MgLi | Bromine | -78 °C |

This table is based on general reactivity patterns of aryl halides.

Zinc-halogen exchange is a milder alternative for the preparation of organometallic reagents, offering tolerance to a wider range of functional groups. nih.govwikipedia.org Similar to lithium and magnesium-based exchanges, the reactivity follows the trend I > Br. This selectivity allows for the preferential conversion of the carbon-iodine bond in this compound into an organozinc species.

The use of organozincates, such as triorganozincates (R₃ZnLi), can facilitate this exchange under relatively mild conditions. nih.gov Theoretical studies on the mechanism of halogen-zinc exchange with organozincate compounds have helped to elucidate the factors influencing the reaction's facility, including the nature of the halogen and the ligands on the zinc atom.

Halogen-Metal Exchange Reactions

Stereochemical Implications of Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, proceed via a bimolecular nucleophilic substitution (SN2) mechanism. chemistrylearner.com This mechanism is characterized by a single, concerted step where the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group. youtube.com Consequently, SN2 reactions result in an inversion of stereochemistry at the chiral center. chemistrylearner.comblogspot.com For instance, if a chiral alkyl halide with an (S)-configuration undergoes a Finkelstein reaction, the resulting alkyl iodide will have an (R)-configuration. blogspot.com

In the context of this compound, the primary alkyl iodide moiety is the reactive site for such exchange reactions. If a chiral center were present on the butyl chain, any SN2-type exchange at the carbon bearing the iodine would lead to an inversion of its configuration. The reaction is driven to completion by the precipitation of the less soluble sodium halide (e.g., NaCl or NaBr) in a solvent like acetone (B3395972), where sodium iodide is soluble. blogspot.com

Cross-Coupling Reactions

The dual halide nature of this compound, featuring both an alkyl iodide and an aryl bromide, presents a versatile platform for a variety of cross-coupling reactions. The differential reactivity of the C(sp³)–I and C(sp²)–Br bonds allows for selective functionalization, making this compound a valuable substrate in synthetic organic chemistry.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Stille, Sonogashira)

Palladium catalysts are highly effective for forming carbon-carbon bonds. yonedalabs.com The relative reactivity of the two halogen atoms in this compound under palladium catalysis is crucial for selective transformations. Generally, the C–Br bond is more reactive than the C–I bond in palladium-catalyzed cross-coupling reactions involving aryl halides.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. yonedalabs.comlibretexts.org For this compound, the aryl bromide moiety would be expected to react preferentially with a boronic acid or ester in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org This selectivity allows for the introduction of an aryl or vinyl group at the 2-position of the benzene ring, leaving the iodobutyl chain intact for subsequent modifications. The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the biaryl product. yonedalabs.com

Stille Coupling: The Stille reaction utilizes organotin reagents. Similar to the Suzuki-Miyaura coupling, the aryl bromide is the more reactive site for palladium-catalyzed Stille cross-coupling. This enables the selective formation of a new carbon-carbon bond at the aromatic ring.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper. organic-chemistry.orgyoutube.com The aryl bromide of this compound would be the primary site of reaction, allowing for the introduction of an alkyne substituent. google.com While traditionally focused on aryl and vinyl halides, recent advancements have explored the use of unactivated alkyl halides in Sonogashira-type reactions. nih.gov However, the preferential reactivity of the aryl bromide remains a key feature.

Nickel-Catalyzed Cross-Coupling (e.g., Reductive, Carbonylative)

Nickel catalysis offers a cost-effective and often complementary alternative to palladium. nih.gov Nickel catalysts are particularly effective in activating less reactive C-Cl bonds and can facilitate unique transformations. nih.gov

Reductive Cross-Coupling: Nickel-catalyzed reductive cross-coupling reactions enable the direct coupling of two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant like manganese or zinc. organic-chemistry.orgnih.gov This approach avoids the need for pre-formed organometallic reagents. organic-chemistry.org For this compound, this methodology could potentially lead to intramolecular cyclization or intermolecular coupling, depending on the reaction conditions and the other coupling partner. The mechanism often involves the formation of an alkyl radical from the alkyl halide, which then reacts with a Ni(II)-aryl intermediate. orgsyn.org

Carbonylative Cross-Coupling: Nickel catalysts can facilitate the insertion of carbon monoxide (CO) to form carbonyl compounds. rsc.orgyoutube.com Nickel-catalyzed carbonylation of aryl halides is a well-established method for the synthesis of carboxylic acids, esters, and amides. organic-chemistry.org In the case of this compound, the aryl bromide could undergo carbonylation to introduce a carboxyl group or its derivative at the 2-position. rsc.org Four-component carbonylations involving an alkene, an alkyl halide, an arylboronic acid, and CO have also been developed. nih.gov

Cobalt-Catalyzed Cross-Coupling

Cobalt catalysis has emerged as a powerful tool for C-C bond formation, offering a more sustainable alternative to precious metals. nih.govprinceton.edu Cobalt catalysts are effective in cross-coupling reactions involving both aryl and alkyl halides. semanticscholar.orgrsc.org

Cobalt-catalyzed cross-coupling reactions often proceed through mechanisms that can accommodate a wide range of functional groups. nih.govresearchgate.net For this compound, a cobalt catalyst could potentially mediate the coupling of either the aryl bromide or the alkyl iodide with various organometallic reagents, such as organozinc or Grignard reagents. nih.govacs.org The selectivity would depend on the specific cobalt catalyst system and reaction conditions employed. Some cobalt-catalyzed reactions have been shown to proceed with high diastereoselectivity. nih.gov

Photoredox Dual Catalysis in Cross-Coupling

The combination of photoredox catalysis with transition metal catalysis, particularly nickel, has opened new avenues for cross-coupling reactions under mild conditions. nih.govrsc.org This dual catalytic system allows for the generation of radical intermediates from substrates that are often challenging to activate through traditional two-electron pathways. nih.gov

For this compound, photoredox/nickel dual catalysis could enable the coupling of the alkyl iodide moiety with a variety of partners. The photocatalyst, upon excitation by visible light, can facilitate the single-electron reduction of the alkyl iodide to generate an alkyl radical. researchgate.net This radical can then be trapped by a low-valent nickel complex, which subsequently undergoes cross-coupling with another partner, such as an aryl halide. researchgate.net This approach has been successfully applied to a broad range of substrates, including those with sensitive functional groups. chemrxiv.org Net reductive cross-couplings using a photoredox catalyst as an electron shuttle have also been reported, replacing stoichiometric metal reductants with milder alternatives like amines or Hantzsch esters. nih.gov

Substrate Scope and Functional Group Tolerance in Coupling

The success of cross-coupling reactions is often determined by their substrate scope and tolerance to various functional groups.

Palladium-Catalyzed Reactions: Suzuki-Miyaura couplings generally exhibit broad functional group tolerance, accommodating esters, ketones, and amides. nih.govnih.gov The reactivity of aryl halides in Suzuki-Miyaura reactions typically follows the order I > Br > Cl. libretexts.org

Nickel-Catalyzed Reactions: Nickel-catalyzed cross-couplings are known for their high functional group tolerance, with compatibility demonstrated for groups such as hydroxyl, protected amines, esters, and nitriles. nih.govacs.org These reactions can often be performed with only equimolar amounts of the coupling partners and are tolerant to small amounts of water and oxygen. nih.govacs.org Nickel catalysis is particularly advantageous for coupling reactions involving phenol-derived electrophiles. nih.gov

Cobalt-Catalyzed Reactions: Cobalt-catalyzed cross-couplings can tolerate a variety of sensitive functional groups. researchgate.net These reactions have been successfully applied to a range of alkyl and aryl halides. rsc.org

Photoredox Dual Catalysis: A key advantage of photoredox/nickel dual catalysis is its excellent functional group compatibility, which stems from the mild reaction conditions. acs.orgrsc.org This methodology has been shown to tolerate a wide array of functional groups, making it suitable for late-stage functionalization of complex molecules. semanticscholar.orgresearchgate.netescholarship.org

Data Tables

Table 1: Comparison of Cross-Coupling Reactions for this compound

| Reaction Type | Catalyst System | Reactive Site | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | Aryl bromide | Forms biaryls; high functional group tolerance. yonedalabs.comlibretexts.org |

| Stille | Palladium | Aryl bromide | Uses organotin reagents. |

| Sonogashira | Palladium/Copper | Aryl bromide | Couples with terminal alkynes. organic-chemistry.orgyoutube.com |

| Reductive Coupling | Nickel | Both | Couples two electrophiles with a reductant. organic-chemistry.orgnih.gov |

| Carbonylative Coupling | Nickel | Aryl bromide | Incorporates carbon monoxide. rsc.orgorganic-chemistry.org |

| Cobalt-Catalyzed | Cobalt | Both | Cost-effective; good functional group tolerance. nih.govresearchgate.net |

| Photoredox Dual Catalysis | Nickel/Photocatalyst | Alkyl iodide | Mild conditions; generates radical intermediates. nih.govrsc.org |

Radical Reactions and Their Applications

The presence of a carbon-iodine bond in the butyl chain of this compound makes it a prime candidate for initiating radical reactions. This section explores the generation of carbon-centered radicals from this moiety and their subsequent synthetic applications in cyclization and intermolecular additions.

Generation of Carbon-Centered Radicals from the Iodobutyl Moiety

The homolytic cleavage of the carbon-iodine bond in the iodobutyl group is the key step in initiating radical-mediated transformations. This process is typically achieved through the use of radical initiators, which can abstract the iodine atom to generate a primary alkyl radical. Common reagents and conditions for this transformation include:

Tributyltin Hydride (Bu₃SnH): In the presence of a radical initiator such as azobisisobutyronitrile (AIBN), tributyltin hydride can effectively mediate the abstraction of the iodine atom, forming a tributyltin iodide byproduct and the desired carbon-centered radical.

Tris(trimethylsilyl)silane ((Me₃Si)₃SiH): As a less toxic alternative to tin hydrides, this reagent, often used with AIBN or other initiators, can also facilitate the generation of the alkyl radical.

Photochemical Methods: Irradiation with UV light can also induce the homolysis of the C-I bond, providing a metal-free method for radical generation.

The primary alkyl radical thus formed is a highly reactive intermediate, poised to undergo a variety of subsequent reactions.

Table 1: Common Reagents for Generating Carbon-Centered Radicals from Alkyl Iodides

| Reagent/Method | Initiator | Byproducts | Key Features |

| Tributyltin Hydride (Bu₃SnH) | AIBN, heat | Bu₃SnI | High efficiency, toxic byproducts |

| Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) | AIBN, heat | (Me₃Si)₃SiI | Less toxic alternative to tin hydrides |

| Photolysis | UV light | None | Metal-free, clean reaction conditions |

Radical Cyclization and Intermolecular Addition Reactions

Once generated, the carbon-centered radical on the butyl chain can participate in both intramolecular and intermolecular reactions.

Radical Cyclization: In the absence of an external trapping agent, the primary alkyl radical can undergo an intramolecular cyclization by attacking the adjacent aromatic ring. This process, known as a 6-exo-trig cyclization, leads to the formation of a tetralin-type structure. The regioselectivity of this attack is governed by Baldwin's rules, which favor the formation of a six-membered ring.

Intermolecular Addition: In the presence of a suitable radical acceptor, such as an activated alkene or alkyne, the initially formed radical can undergo an intermolecular addition reaction. This pathway allows for the formation of a new carbon-carbon bond and the extension of the molecular framework. The efficiency of this process depends on the concentration of the radical acceptor and its reactivity towards the primary alkyl radical.

Intramolecular Cyclization Chemistry

Beyond radical-mediated pathways, the bifunctional nature of this compound allows for a range of intramolecular cyclization reactions, providing access to valuable polycyclic systems.

Parham Cyclization as a Route to Polycyclic Systems

The Parham cyclization is a powerful tool for the synthesis of fused ring systems. This reaction involves an initial halogen-metal exchange, typically with an organolithium reagent, to generate an aryllithium species. In the case of this compound, treatment with a reagent like n-butyllithium at low temperatures would selectively replace the more reactive bromine atom with lithium. The resulting aryllithium intermediate can then undergo an intramolecular nucleophilic attack on the electrophilic carbon of the iodobutyl chain, displacing the iodide and forming a new carbon-carbon bond. This cyclization would lead to the formation of a benzocycloheptene ring system.

The success of the Parham cyclization is dependent on several factors, including the choice of solvent, temperature, and the nature of the organolithium reagent. Careful control of these parameters is crucial to prevent side reactions, such as intermolecular coupling or decomposition of the aryllithium intermediate.

Ring Closure Reactions Involving the Butyl Chain and Aromatic Ring

Other intramolecular ring closure reactions can also be envisaged for this compound. For instance, under conditions that favor nucleophilic aromatic substitution (SNA), the terminal iodide of the butyl chain could potentially be displaced by an intramolecular attack from the aromatic ring, if the ring is suitably activated. However, such reactions are generally less common for unactivated aromatic rings.

Alternatively, transition-metal-catalyzed intramolecular coupling reactions could provide another avenue for cyclization. For example, palladium- or copper-catalyzed reactions could potentially facilitate the coupling between the aryl bromide and the alkyl iodide moieties, leading to the formation of a cyclized product.

Mechanistic Studies of Reactions Involving this compound

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and predicting product outcomes. For the radical reactions of this compound, mechanistic studies would focus on the kinetics and thermodynamics of radical generation, cyclization, and intermolecular addition. Techniques such as radical clock experiments can be employed to determine the rates of competing radical processes.

In the context of the Parham cyclization, mechanistic investigations would involve probing the nature of the organometallic intermediates and the transition state of the cyclization step. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of the reaction pathway and the structures of key intermediates. nih.gov

Kinetic studies of related radical cyclizations, such as that of N-tert-butyl-o-bromobenzylmethacryl amides, have shown that the regioselectivity of the cyclization (e.g., 6-exo vs. 7-endo) is often kinetically controlled. researchgate.net Similar investigations on this compound would be crucial to understand and control the formation of different ring sizes.

Table 2: Summary of Potential Cyclization Products

| Reaction Type | Key Intermediate | Product Ring System |

| Radical Cyclization | Primary alkyl radical | Tetralin |

| Parham Cyclization | Aryllithium | Benzocycloheptene |

Elucidation of Reaction Intermediates

A complete understanding of the reactivity of this compound would necessitate the identification and characterization of any transient species formed during its chemical transformations. In reactions common to aryl halides, such as cross-coupling reactions, intermediates often involve organometallic species. For instance, in a palladium-catalyzed reaction, an oxidative addition step would likely form a Pd(II) intermediate. The selective activation of the C-I bond over the C-Br bond is generally expected due to the lower bond dissociation energy of the C-I bond.

In the context of intramolecular cyclization, a potential reaction pathway for this molecule, intermediates could include radical or ionic species, depending on the reaction conditions. For example, treatment with a radical initiator could generate a butyl radical which could then attack the aromatic ring. Alternatively, under conditions favoring nucleophilic substitution, an organometallic reagent could be formed at the iodo position of the butyl chain, which could then undergo an intramolecular reaction. Without specific studies, the nature of these intermediates remains speculative.

Transition State Analysis and Rate-Determining Steps

Transition state analysis is crucial for understanding the kinetics of a reaction. For any reaction involving this compound, computational chemistry could, in theory, be employed to model the transition states for various possible pathways. This would provide insight into the energy barriers for each step and help identify the rate-determining step.

For example, in a potential intramolecular cyclization, there could be several competing pathways, and the preferred pathway would be the one with the lowest energy transition state. The rate-determining step is the highest energy barrier along the reaction coordinate. nih.govtum.de Factors such as steric hindrance and electronic effects of the bromo and iodo substituents would significantly influence the geometry and energy of the transition states.

Role of Catalysts, Ligands, and Solvents in Modulating Reactivity

The choice of catalyst, ligands, and solvent would be critical in controlling the reactivity of this compound.

Catalysts: In cross-coupling reactions, palladium and nickel complexes are common catalysts. The choice of the metal and its oxidation state can influence the selectivity and efficiency of the reaction. For instance, different palladium catalysts can exhibit different selectivities for the oxidative addition to the C-I versus the C-Br bond.

Ligands: Ligands play a crucial role in stabilizing the metal center and modulating its reactivity. The steric and electronic properties of the ligands can influence the rate of oxidative addition, transmetalation, and reductive elimination in a catalytic cycle. For a molecule like this compound, bulky electron-rich phosphine ligands might be employed to promote oxidative addition.

Solvents: The solvent can influence the reaction rate and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. Polar aprotic solvents like THF, DMF, or dioxane are often used in cross-coupling reactions. The choice of solvent can also be critical in controlling the solubility of the reactants and the catalyst.

The following table summarizes the potential influence of these factors on the reactivity of a hypothetical reaction involving this compound.

| Factor | Potential Role in Modulating Reactivity |

| Catalyst (e.g., Palladium, Nickel) | Determines the feasibility of the reaction and can influence which halogen atom participates in oxidative addition. |

| Ligands (e.g., Phosphines, N-heterocyclic carbenes) | Modulates the electronic and steric environment of the catalyst, affecting reaction rate and selectivity. |

| Solvents (e.g., THF, DMF, Toluene) | Influences the solubility of reagents and catalyst, and can stabilize charged intermediates and transition states. |

It is important to reiterate that the information presented here is based on general principles of organic chemistry and the reactivity of related compounds. Specific, detailed research on this compound is required to provide a scientifically accurate and thorough exploration of its reactivity and mechanistic pathways.

Theoretical and Computational Chemistry Studies on 1 4 Iodobutyl 2 Bromobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular characteristics. For a molecule like 1-(4-Iodobutyl)-2-bromobenzene, these calculations would typically be used to determine its most stable three-dimensional structure and to analyze the distribution of electrons within the molecule.

Reactivity Predictions and Orbital Interactions

The reactivity of this compound would be predicted by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals would indicate the most likely sites for nucleophilic or electrophilic attack. For instance, the carbon atoms attached to the bromine and iodine atoms are expected to be electrophilic and thus susceptible to attack by nucleophiles.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. Such models are invaluable for understanding how reactants are transformed into products and for explaining the selectivity observed in chemical reactions.

Potential Energy Surface Mapping

A potential energy surface (PES) map for a reaction involving this compound would chart the energy of the system as the reaction progresses. nih.gov This map would identify the reactants, products, any intermediate structures, and the transition states that connect them. The height of the energy barriers of the transition states would determine the rate of the reaction.

Rationalization of Chemoselectivity and Regioselectivity

This compound has two different halogen atoms, which raises questions of chemoselectivity in reactions such as cross-coupling. Computational models could predict whether a reagent would preferentially react at the C-Br bond or the C-I bond. Similarly, these models could rationalize the regioselectivity of reactions involving the aromatic ring.

Catalyst Design Principles from Theoretical Insights

While there are no specific studies on catalyst design for reactions involving this compound, theoretical insights from related systems could guide the selection or design of appropriate catalysts. For example, in cross-coupling reactions, computational studies can help in understanding how the structure of a catalyst influences its activity and selectivity, paving the way for the development of more efficient catalytic systems.

Derivatization Strategies for Enhancing Molecular Complexity

Selective Functional Group Interconversion at Halogen Sites

The differing reactivity of the carbon-iodine (C-I) bond on the butyl chain and the carbon-bromine (C-Br) bond on the aromatic ring is the cornerstone of its synthetic utility. The C-I bond, being part of an alkyl halide, is significantly more susceptible to nucleophilic substitution (SN2) reactions compared to the C-Br bond of the aryl halide, which is generally unreactive towards such substitutions without a catalyst. vanderbilt.edu This reactivity difference permits the selective modification of the butyl chain while leaving the brominated aromatic ring intact for subsequent reactions.

The primary iodide on the butyl chain serves as an excellent leaving group, facilitating the introduction of a variety of heteroatomic nucleophiles. vanderbilt.edu These functional group interconversions are fundamental steps in building more complex molecules. organic-chemistry.orglibretexts.org

Synthesis of Alcohols (-OH): The iodo- group can be displaced by a hydroxide (B78521) source, such as sodium hydroxide (NaOH) in a suitable solvent system, to yield 4-(2-bromophenyl)butan-1-ol. This reaction typically proceeds via an SN2 mechanism.

Synthesis of Amines (-NH2): The introduction of a primary amine functionality can be achieved using several methods. A common approach involves reaction with sodium azide (B81097) (NaN3) to form 1-(4-azidobutyl)-2-bromobenzene. The resulting azide is a stable intermediate that can then be cleanly reduced to the primary amine, 4-(2-bromophenyl)butan-1-amine, using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. vanderbilt.edu

Synthesis of Thiols (-SH): To introduce a thiol group, the compound can be reacted with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH). A more controlled method involves using thiourea, which reacts with the alkyl iodide to form a thiouronium salt. Subsequent hydrolysis of this salt under basic conditions yields the corresponding thiol, 4-(2-bromophenyl)butane-1-thiol, minimizing the formation of disulfide byproducts.

Table 1: Reactivity at Halogen Sites

| Position | Halogen | Bond Type | Relative Reactivity (Nucleophilic Substitution) | Typical Reactions |

|---|---|---|---|---|

| Butyl Chain | Iodine | Alkyl Halide (C-I) | High | SN2 with -OH, -NH2, -SH, CN-, N3- |

While Friedel-Crafts reactions alkylate or acylate the aromatic ring libretexts.orglibretexts.orgyoutube.com, the terminal iodide of the butyl chain allows for different C-C bond-forming strategies. These methods typically involve the conversion of the C-I bond into a nucleophilic organometallic species.

Alkylation: The iodo- group can be converted into a Grignard reagent by reacting it with magnesium (Mg) metal. This forms an organomagnesium iodide, which is a potent nucleophile. Subsequent reaction with an alkyl halide (R-X) allows for the extension of the butyl chain, effectively achieving its alkylation. Alternatively, the iodide can participate in Gilman coupling, where it is first converted to a lithium dialkylcuprate and then reacted with an alkyl halide.

Acylation: Similarly, the Grignard reagent formed at the end of the butyl chain can react with acyl chlorides (RCOCl) or esters to introduce a ketone functionality. masterorganicchemistry.com This process results in the formation of a new C-C bond and the attachment of an acyl group to the terminus of the original butyl linker.

Strategic Manipulation of the Butyl Linker

Beyond simple functional group replacement, the butyl linker can be strategically manipulated to create more complex and constrained structures, most notably through cyclization reactions. The presence of two reactive handles—the alkyl iodide and the aryl bromide—in the same molecule makes it an ideal precursor for intramolecular reactions.

For instance, the bromo-substituent on the aromatic ring can be transformed into a nucleophilic center. This can be achieved via lithium-halogen exchange followed by reaction with an electrophile, or more commonly, through a palladium-catalyzed cross-coupling reaction to introduce a group like a hydroxyl (-OH) or an amino (-NH2) group. Once this nucleophilic site is installed on the ring, it is perfectly positioned to react with the electrophilic carbon of the C-I bond at the other end of the molecule. This intramolecular SN2 reaction results in the formation of a new heterocyclic ring system, tethered to the benzene (B151609) ring. For example, installing an -OH group at the bromine's position would lead to a five-membered tetrahydrofuran-type ring fused to the aromatic system upon cyclization.

Synthesis of Polyfunctionalized Organic Molecules

The orthogonal reactivity of the two halogen sites in 1-(4-iodobutyl)-2-bromobenzene is key to its use in synthesizing polyfunctionalized molecules. A synthetic route can be designed where each site is addressed sequentially, preventing unwanted side reactions.

A representative synthetic strategy could involve the following steps:

Selective Substitution at the Alkyl Iodide: The initial reaction would target the more reactive C-I bond. For example, reaction with sodium cyanide (NaCN) would replace the iodide with a nitrile group (-CN), yielding 5-(2-bromophenyl)pentanenitrile.

Modification at the Aryl Bromide: The C-Br bond, which remained inert during the first step, can now be targeted. A Suzuki cross-coupling reaction with an arylboronic acid (Ar-B(OH)2) in the presence of a palladium catalyst would form a new carbon-carbon bond, creating a biaryl system.

Further Transformation: The nitrile group introduced in the first step can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

This sequential approach, leveraging the differential reactivity of the molecule's functional groups, allows for the controlled and predictable assembly of a complex, polyfunctionalized final product that would be difficult to synthesize through other methods.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(2-bromophenyl)butan-1-ol |

| Sodium hydroxide |

| 1-(4-azidobutyl)-2-bromobenzene |

| Sodium azide |

| 4-(2-bromophenyl)butan-1-amine |

| Lithium aluminum hydride |

| 4-(2-bromophenyl)butane-1-thiol |

| Sodium hydrosulfide |

| Thiourea |

| Magnesium |

| 5-(2-bromophenyl)pentanenitrile |

| Sodium cyanide |

Advanced Applications of 1 4 Iodobutyl 2 Bromobenzene in Organic Synthesis

Precursors for Complex Molecular Architectures

The distinct reactivity of the aryl bromide and the alkyl iodide moieties in 1-(4-Iodobutyl)-2-bromobenzene allows for selective and sequential transformations, making it an ideal precursor for the synthesis of elaborate molecular structures. This dual functionality is particularly advantageous in constructing biaryl compounds and heterocyclic systems, which are core components of many functional materials and pharmaceuticals.

Synthesis of Biaryl Compounds for Advanced Materials

Biaryl units are fundamental structural motifs in a wide array of advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and polymers with specialized properties. The synthesis of substituted biaryl compounds often relies on cross-coupling reactions where the specific placement of functional groups is crucial for the material's performance.

While direct utilization of this compound in the synthesis of tetraphenylene-based materials has not been extensively documented, the principles of its application can be inferred from established synthetic strategies. For instance, the synthesis of substituted tetraphenylenes, which are nonplanar, saddle-shaped aromatic compounds with applications in materials science and supramolecular chemistry, often involves the coupling of 2,2'-dihalobiphenyls. beilstein-journals.org The bromoaryl group of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a biaryl linkage. The remaining iodobutyl chain can then be used for further functionalization or to influence the final properties of the material.

The general approach for such a synthesis would involve the following conceptual steps:

| Step | Reaction | Reactants | Potential Product |

| 1 | Suzuki-Miyaura Coupling | This compound, Arylboronic acid | 2-(4-Iodobutyl)-substituted biphenyl |

| 2 | Further Functionalization/Polymerization | The product from Step 1 | Functionalized biaryl or polymer |

This strategic, stepwise functionalization allows for the precise construction of complex biaryl structures tailored for specific applications in advanced materials.

Intermediates in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The development of efficient methods for their synthesis is a cornerstone of organic chemistry. The structure of this compound is well-suited for the construction of fused heterocyclic systems through intramolecular cyclization reactions.

The general strategy involves an initial reaction at one of the halogenated positions, followed by an intramolecular cyclization event involving the other part of the molecule. For example, a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, can be performed at the bromoaryl position. nih.gov The resulting intermediate, now containing a nucleophilic nitrogen atom, can undergo an intramolecular nucleophilic substitution with the iodobutyl chain to form a new heterocyclic ring.

A representative, though not explicitly demonstrated for this specific substrate, synthetic sequence is outlined below:

| Step | Reaction Type | Conceptual Reactants | Conceptual Intermediate/Product |

| 1 | Buchwald-Hartwig Amination | This compound, Primary Amine | N-(2-(4-Iodobutyl)phenyl)amine derivative |

| 2 | Intramolecular Cyclization | Intermediate from Step 1 | Fused nitrogen-containing heterocycle |

This approach provides a powerful tool for accessing a variety of heterocyclic scaffolds, with the potential for generating libraries of compounds for drug discovery and other applications. The ability to control the reaction sequence by exploiting the differential reactivity of the C-Br and C-I bonds is a key advantage. beilstein-journals.orgnih.gov

Contributions to the Development of New Synthetic Methodologies

The unique structural features of this compound make it a valuable substrate for exploring and developing new synthetic methodologies, particularly in the realm of palladium-catalyzed reactions. The presence of two distinct carbon-halogen bonds allows for the investigation of chemoselectivity and the development of one-pot, sequential reaction protocols.

For example, palladium catalysts can be fine-tuned to selectively activate either the aryl bromide or the alkyl iodide bond. researchgate.net This selectivity can be influenced by the choice of ligands, bases, and reaction conditions. A synthetic method that can selectively functionalize one position while leaving the other intact is of great value as it minimizes the need for protecting groups and reduces the number of synthetic steps.

Research in this area could focus on developing catalytic systems that exhibit high selectivity for either C(sp²)-Br or C(sp³)-I bond activation. Such studies contribute to a deeper understanding of the mechanisms of palladium-catalyzed reactions and expand the synthetic chemist's ability to construct complex molecules with high precision.

Enabling Studies for Fluorinated Building Blocks through Fluoroalkylation

Fluorinated organic compounds are of immense importance in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. psu.edu The synthesis of fluorinated building blocks is therefore a critical area of research.

This compound can serve as a substrate for the introduction of fluorine atoms, thereby transforming it into a fluorinated building block. While direct fluoroalkylation of this specific compound is not widely reported, existing methodologies for fluoroalkylation can be applied. For instance, the iodobutyl chain could potentially undergo nucleophilic fluorination using a suitable fluoride (B91410) source.

Alternatively, the development of new fluoroalkylation methods could utilize substrates like this compound to explore the reactivity of different C-H bonds within the butyl chain towards radical fluorination or other C-H activation/fluorination strategies. The resulting fluorinated derivatives would be valuable intermediates for the synthesis of more complex fluorinated molecules.

A conceptual pathway for creating a fluorinated analog is presented below:

| Reaction | Reagents | Potential Product |

| Nucleophilic Fluorination | This compound, Fluoride source (e.g., CsF) | 1-(4-Fluorobutyl)-2-bromobenzene |

The synthesis and application of such fluorinated building blocks are crucial for advancing the fields of drug discovery and materials science. beilstein-journals.org

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation in Solution and Solid State

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, other nuclei)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13).

For 1-(4-Iodobutyl)-2-bromobenzene, ¹H NMR spectroscopy would provide crucial information about the number and types of hydrogen atoms present in the molecule, as well as their chemical environment and connectivity. The spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the iodobutyl chain. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the bromo and iodobutyl substituents. The protons of the butyl chain would appear as multiplets, with their chemical shifts and splitting patterns revealing their proximity to the iodine atom and the aromatic ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons would indicate the substitution pattern on the benzene ring. The presence of the "heavy atom effect" from bromine and iodine can influence the chemical shifts of the directly attached (ipso) carbons, causing them to appear at a higher field (lower ppm) than might be expected based on electronegativity alone stackexchange.com. The signals for the four carbons of the butyl chain would also be observed at characteristic chemical shifts.

While no specific NMR data for this compound is publicly available, data for related compounds like bromobenzene (B47551) and 1-bromo-2-iodobenzene (B155775) illustrate the principles. For instance, in the ¹H NMR spectrum of 1-bromo-2-iodobenzene, the aromatic protons exhibit complex splitting patterns due to their coupling with each other chemicalbook.com. Similarly, the ¹³C NMR spectrum of bromobenzene shows distinct signals for the ipso, ortho, meta, and para carbons chemicalbook.com.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 7.8 | Multiplet | 4H |

| -CH₂- (adjacent to I) | 3.1 - 3.4 | Triplet | 2H |

| -CH₂- (adjacent to aromatic ring) | 2.7 - 3.0 | Triplet | 2H |

| -CH₂-CH₂- (internal) | 1.7 - 2.1 | Multiplet | 4H |

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 120 - 145 |

| C-Br (ipso) | ~123 |

| C-CH₂ (ipso) | ~140 |

| -CH₂-I | 5 - 15 |

| -CH₂- (aliphatic chain) | 25 - 40 |

Mass Spectrometry (MS, LC-MS, GC-MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks (M and M+2) of similar intensity, separated by two mass units asdlib.orgdocbrown.info. The fragmentation pattern would likely involve the loss of the iodine atom, the butyl chain, or the bromine atom, leading to the formation of smaller, stable carbocations.

When coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), mass spectrometry becomes a powerful tool for separating and identifying components in a mixture. LC-MS is particularly useful for analyzing less volatile or thermally sensitive compounds, while GC-MS is well-suited for volatile compounds nih.govnih.gov. The choice between LC-MS and GC-MS for this compound would depend on its volatility and thermal stability.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | Comment |

| [M]⁺ | 339.9 | Molecular ion |

| [M+2]⁺ | 341.9 | Isotopic peak due to ⁸¹Br |

| [M-I]⁺ | 213.0 | Loss of iodine |

| [M-C₄H₈I]⁺ | 155.9 | Loss of the iodobutyl group |

| [C₆H₄Br]⁺ | 155.9 | Bromophenyl cation |

X-ray Diffraction for Solid-State Structure Determination

To perform X-ray diffraction analysis on this compound, a single crystal of the compound would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The data is then used to generate an electron density map, from which the positions of the individual atoms can be determined rsc.org. This would allow for the unambiguous confirmation of the connectivity and stereochemistry of the molecule. While no specific X-ray diffraction data for this compound has been reported, the technique has been widely used to determine the crystal structures of related aromatic compounds nih.gov.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating the components of a mixture and for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. A sample is injected into a column packed with a solid stationary phase, and the components are separated based on their differential interactions with the two phases.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time of the compound would be a characteristic property under a specific set of conditions (e.g., mobile phase composition, flow rate, and column temperature). HPLC can be used to assess the purity of a sample by detecting the presence of any impurities, which would appear as separate peaks in the chromatogram. The area of the peak corresponding to this compound would be proportional to its concentration, allowing for quantitative analysis scite.ai.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The sample is vaporized and injected into a column, where it is separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

Given the likely volatility of this compound, GC would be a suitable method for its analysis. The retention time of the compound in the GC column would be a key identifier. The use of a mass spectrometer as a detector (GC-MS) would provide both separation and structural information simultaneously, making it a highly effective tool for purity assessment and the identification of any volatile impurities researchgate.netnist.gov. The Kovats retention index, a measure of the retention time of a compound relative to a series of n-alkanes, could also be determined to aid in its identification nih.gov.

Table 4: Summary of Analytical Techniques and Their Applications

| Technique | Information Obtained | State |

| ¹H NMR | Number, type, and connectivity of protons | Solution |

| ¹³C NMR | Carbon skeleton and chemical environments | Solution |

| Mass Spectrometry | Molecular weight and fragmentation patterns | Gas Phase |

| X-ray Diffraction | 3D molecular structure, bond lengths, and angles | Solid |

| HPLC | Purity assessment and quantification | Solution |

| GC | Separation of volatile components and purity assessment | Gas Phase |

Electrochemical Characterization Methods

The electrochemical behavior of this compound is a subject of significant interest in understanding its reactivity and potential applications in synthesis. While specific detailed research findings exclusively on the electrochemical characterization of this compound are not extensively documented in publicly available literature, its electrochemical properties can be inferred from the well-established behavior of related aryl halides. The primary technique for investigating these properties is cyclic voltammetry (CV), which provides insights into the redox processes of a chemical species. gamry.comossila.com

The electrochemical reduction of aryl halides, such as this compound, typically proceeds through a stepwise mechanism. uantwerpen.be Initially, the molecule accepts an electron to form a radical anion. This is followed by the cleavage of the carbon-halogen bond, releasing a halide ion and forming an aryl radical. uantwerpen.be The relative ease of reduction is influenced by the nature of the halogen atom, with the carbon-iodine bond being more readily reduced than the carbon-bromine bond due to its lower bond dissociation energy.

In the context of this compound, the presence of two different halogen substituents, iodo and bromo, on the benzene ring suggests a stepwise reduction process. The reduction is expected to occur first at the carbon-iodine bond, followed by the reduction of the carbon-bromine bond at a more negative potential. This selectivity is a key feature in the electrochemical behavior of mixed dihaloarenes.

Detailed Research Findings

Studies on similar aryl halides provide a framework for understanding the expected electrochemical characteristics of this compound. For instance, the electrochemical reduction of various aromatic bromides has been investigated, revealing that the reduction potential and catalytic activity are dependent on the molecular structure and the electrode material used. uantwerpen.be

The electrochemical reduction of aryl iodides has also been a focus of research, particularly in the context of developing sustainable synthetic methods. pku.edu.cn For example, catalyst-free electrochemical borylation of aryl iodides has been demonstrated, where the aryl iodide is reduced at the cathode to generate an aryl radical, which then reacts with a borylating agent. pku.edu.cn This highlights the potential of electrochemical methods to generate reactive intermediates from aryl halides for further chemical transformations.

Furthermore, the electrochemical behavior of aryl halides can be utilized in arylation reactions. acs.org Both cathodic and anodic conversions can be employed to form new carbon-carbon or carbon-heteroatom bonds. acs.orgchemrxiv.org The choice of electrode material, solvent, and supporting electrolyte can significantly influence the reaction pathway and product distribution.

The following interactive data tables summarize typical electrochemical data for related aryl halides, which can serve as a reference for predicting the behavior of this compound.

Table 1: Reduction Potentials of Selected Aryl Halides

| Compound | Reduction Potential (V vs. Ag/AgCl) | Electrode | Notes |

| Bromobenzene | > -1.8 V | Boron-Doped Diamond | Reduction is slow. tsijournals.com |

| 1-Bromo-4-nitrobenzene | Quasi-reversible one-electron reduction | Zinc | Forms an arylzinc compound. rsc.org |

| Phenyl iodide | Cathodic reduction | Platinum | Used in electrochemical borylation. pku.edu.cn |

Table 2: Parameters from Cyclic Voltammetry of an Aryl Halide

| Parameter | Description | Typical Value/Observation |

| Peak Potential (Ep) | The potential at which the current reaches a maximum. | Dependent on the specific aryl halide and scan rate. |

| Peak Current (Ip) | The maximum current measured during the potential sweep. | Proportional to the concentration of the analyte and the square root of the scan rate. |

| Electron Transfer | Number of electrons involved in the redox process. | Typically a one-electron transfer to form the radical anion. uantwerpen.be |

| Reversibility | Indicates if the product of the redox reaction can be converted back to the starting material. | The initial reduction to the radical anion can be quasi-reversible, but the subsequent bond cleavage is irreversible. rsc.org |

It is important to note that the presence of the iodobutyl chain in this compound may also influence its electrochemical behavior, potentially through intramolecular interactions or by affecting its adsorption at the electrode surface. However, without direct experimental data, these effects remain speculative.

Q & A

What are the optimized synthetic routes for 1-(4-Iodobutyl)-2-bromobenzene, and how can reaction yields be improved?

Level : Basic

Methodology :

- Grignard reagent optimization : Start with halogen-lithium exchange using o-dihalobenzene and _n_BuLi at −130°C, followed by quenching with PEt₂Cl. Optimize reaction time (1.5–3 hours) and molar ratios to achieve >85% yield .

- Alternative approaches : Use EtMgI Grignard with 1-(Cl₂P)-2-bromobenzene (Bennett’s method), though this requires multi-step synthesis of intermediates .

- Key parameters : Monitor reaction progress via GC-MS for complete conversion of intermediates .

How to resolve contradictions in reported yields between halogen-lithium exchange and Grignard-based syntheses?

Level : Advanced

Methodology :

- Mechanistic analysis : Halogen-lithium exchange at ultra-low temperatures (−130°C) minimizes side reactions but is technically demanding. Grignard methods (e.g., EtMgI) are simpler but may suffer from steric hindrance or competing elimination pathways .

- Data reconciliation : Compare purity of starting materials (e.g., o-dibromobenzene vs. o-bromoaniline derivatives) and solvent effects (THF vs. Et₂O). Use ³¹P NMR to confirm intermediate stability .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Level : Basic

Methodology :

- Multi-nuclear NMR : Use ¹H, ¹³C, and ³¹P NMR to confirm substituent positions and ligand coordination. For example, ³¹P NMR at 161.976 MHz (C₆D₆) shows a singlet at 0.3 ppm for analogous phosphine derivatives .

- X-ray crystallography : Resolve crystal structures to validate regiochemistry, as demonstrated for related iodobutyl compounds (monoclinic, P2₁/c space group, β = 97.3°) .

How can this compound be utilized in transition metal-catalyzed reactions?

Level : Advanced

Methodology :

- Ligand design : The bromo and iodo substituents enable coordination to Rh or Pd centers. For example, Rh₂(nbd)₂(rac-et,ph-P4)₂ precursors catalyze hydroformylation and aldehyde-water shift (AWS) reactions .

- Reaction scope : Test intramolecular cyclization (e.g., indole derivatives) under radical or redox-neutral conditions, achieving >90% yield in optimized systems .

What purification strategies are effective for isolating this compound from complex mixtures?

Level : Basic

Methodology :

- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate halogenated byproducts. Pre-purify intermediates via recrystallization .

- Solvent selection : Avoid repeated freeze-thaw cycles; store purified compounds at −80°C (stable for 6 months) or −20°C (1 month) .

What role does this compound play in C–H activation studies for C–B bond formation?

Level : Advanced

Methodology :

- Mechanistic insights : The iodo group facilitates oxidative addition in Pd-catalyzed borylation. Thermodynamic calculations (bond energies: C–H ≈ 100 kcal/mol, C–B ≈ 90 kcal/mol) support kinetically favorable B–C bond formation .

- Experimental validation : Screen under mild conditions (e.g., B₂pin₂, [Ir(COD)OMe]₂) to compare reactivity with simpler aryl halides .

How to address instability issues during storage of this compound?

Level : Basic

Methodology :

- Storage protocols : Dissolve in anhydrous THF or DCM, aliquot into amber vials, and store under inert gas (N₂/Ar). Avoid exposure to light or moisture .

- Stability testing : Periodically analyze purity via HPLC (C18 column, MeCN/H₂O mobile phase) to detect degradation products .

Can this compound serve as a precursor for medicinal chemistry applications?

Level : Advanced

Methodology :

- Derivatization routes : Perform Suzuki-Miyaura coupling with boronic acids to introduce pharmacophores (e.g., benzimidazole, pyrrolidinone) .

- Biological testing : Screen derivatives for kinase inhibition or cytotoxicity using in vitro assays (e.g., MTT), referencing structurally related bioactive compounds .

What computational tools can predict the reactivity of this compound in cross-coupling reactions?

Level : Advanced

Methodology :

- DFT calculations : Model transition states for oxidative addition (Pd⁰ → Pd²⁺) using Gaussian or ORCA. Compare activation barriers for Br vs. I substituents .

- Machine learning : Train models on existing halogenated aromatic datasets to predict optimal catalysts (e.g., PdCl₂(dppf)) and solvents (DMF/toluene) .

How to troubleshoot failed syntheses involving this compound intermediates?

Level : Basic

Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.